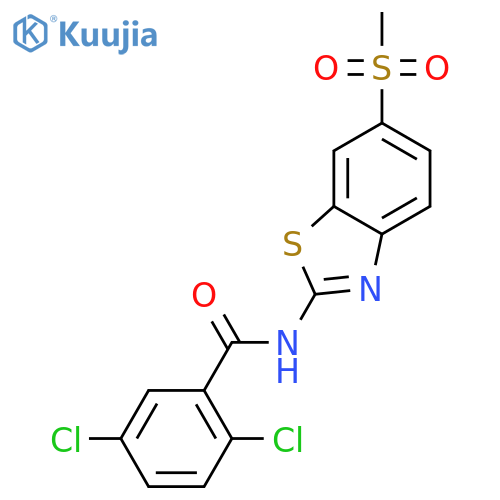

Cas no 349627-09-4 (2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide)

2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide 化学的及び物理的性質

名前と識別子

-

- 2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

- Z28180083

- AB00111803-01

- F0359-0065

- Oprea1_823749

- STK061344

- AK-968/13025348

- 2,5-dichloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide

- 2,5-dichloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide

- 349627-09-4

- 2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide

- UPCMLD0ENAT5977802:001

- AKOS000649380

-

- インチ: InChI=1S/C15H10Cl2N2O3S2/c1-24(21,22)9-3-5-12-13(7-9)23-15(18-12)19-14(20)10-6-8(16)2-4-11(10)17/h2-7H,1H3,(H,18,19,20)

- InChIKey: QZODDIXTIYPXSI-UHFFFAOYSA-N

計算された属性

- 精确分子量: 399.9509899Da

- 同位素质量: 399.9509899Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 24

- 回転可能化学結合数: 3

- 複雑さ: 584

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 113Ų

- XLogP3: 4

2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0359-0065-20μmol |

2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide |

349627-09-4 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F0359-0065-75mg |

2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide |

349627-09-4 | 90%+ | 75mg |

$208.0 | 2023-07-28 | |

| Life Chemicals | F0359-0065-10μmol |

2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide |

349627-09-4 | 90%+ | 10μmol |

$69.0 | 2023-07-28 | |

| Life Chemicals | F0359-0065-10mg |

2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide |

349627-09-4 | 90%+ | 10mg |

$79.0 | 2023-07-28 | |

| Life Chemicals | F0359-0065-5μmol |

2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide |

349627-09-4 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F0359-0065-2mg |

2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide |

349627-09-4 | 90%+ | 2mg |

$59.0 | 2023-07-28 | |

| Life Chemicals | F0359-0065-100mg |

2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide |

349627-09-4 | 90%+ | 100mg |

$248.0 | 2023-07-28 | |

| Life Chemicals | F0359-0065-50mg |

2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide |

349627-09-4 | 90%+ | 50mg |

$160.0 | 2023-07-28 | |

| Life Chemicals | F0359-0065-20mg |

2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide |

349627-09-4 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F0359-0065-30mg |

2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide |

349627-09-4 | 90%+ | 30mg |

$119.0 | 2023-07-28 |

2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide 関連文献

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560

-

Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamideに関する追加情報

Introduction to 2,5-Dichloro-N-(6-Methanesulfonyl-1,3-Benzothiazol-2-Yl)Benzamide (CAS No. 349627-09-4)

The compound 2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide, with CAS number 349627-09-4, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which incorporates a benzothiazole ring system substituted with a methanesulfonyl group and a dichlorobenzamide moiety. The benzothiazole core is a well-known heterocyclic structure that serves as a scaffold for various bioactive compounds, while the methanesulfonyl group introduces additional functionality and reactivity.

Recent studies have highlighted the potential of this compound in drug discovery efforts targeting specific enzyme systems and cellular pathways. For instance, researchers have explored its inhibitory effects on histone deacetylases (HDACs), which are critical regulators of gene expression. The dichlorobenzamide substituent has been shown to enhance the compound's ability to interact with these enzymes, making it a promising lead for the development of anti-cancer therapies. Furthermore, the methanesulfonyl group contributes to the molecule's solubility and stability, which are essential properties for drug candidates.

In addition to its pharmacological applications, 2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide has also been investigated for its role in advanced materials. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. For example, studies have demonstrated that this compound can serve as an efficient charge transport material in organic light-emitting diodes (OLEDs), enhancing device performance and stability.

The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions. Key steps include the formation of the benzothiazole ring through condensation reactions and the subsequent introduction of the methanesulfonyl and dichlorobenzamide groups via nucleophilic substitution or coupling reactions. The methanesulfonyl group is often introduced using methanesulfonic acid chloride in the presence of a base, while the dichlorobenzamide moiety can be incorporated through amide bond formation.

From an environmental standpoint, there is growing interest in understanding the fate and toxicity of this compound. Preliminary studies suggest that it undergoes rapid degradation under certain environmental conditions, reducing its potential ecological impact. However, further research is needed to fully assess its environmental safety profile.

In conclusion, 2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide (CAS No. 349627-09-4) represents a versatile and innovative molecule with applications spanning drug discovery and materials science. Its unique structure and functional groups make it a valuable tool for researchers seeking to develop novel therapeutic agents and advanced materials.

349627-09-4 (2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide) Related Products

- 1172308-86-9(2-(3,4-dimethoxyphenyl)-N-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide)

- 139566-53-3(Copper, [(h2-ethenyl)trimethylsilane](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-kO2,kO4)-)

- 2171888-33-6(2-(1,4-dimethyl-1H-pyrazol-3-yl)-1-methylpyrrolidin-3-amine)

- 2172291-50-6(2-{N-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-2-methylpropanoic acid)

- 838811-19-1(N-{3-1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)

- 1797204-75-1(2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one)

- 1225790-45-3(2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole)

- 100516-73-2(3-Methylbutane-1,3-diamine dihydrochloride)

- 1185080-16-3(3-benzyl-5-[(2-chloro-4-fluorophenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one)

- 2138427-58-2(Ethyl 3-(fluorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate)